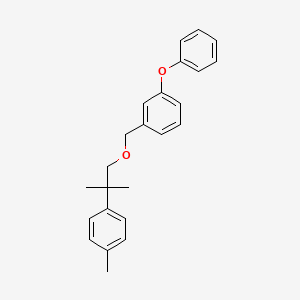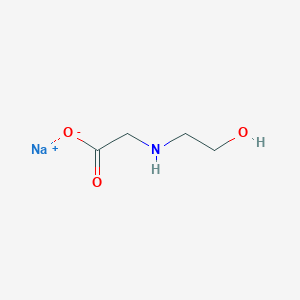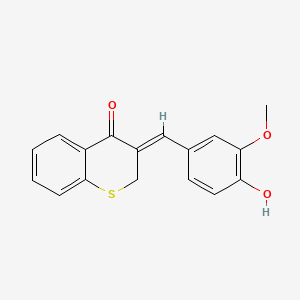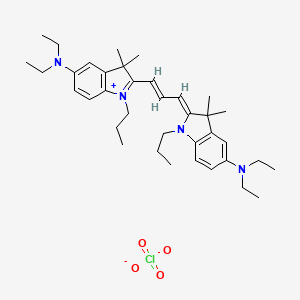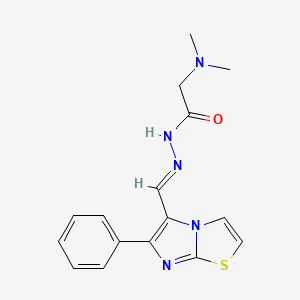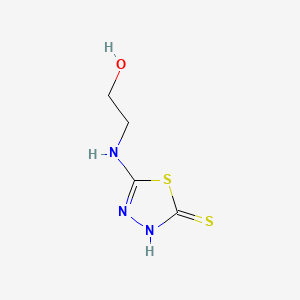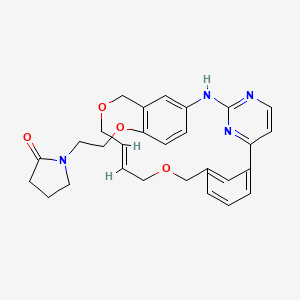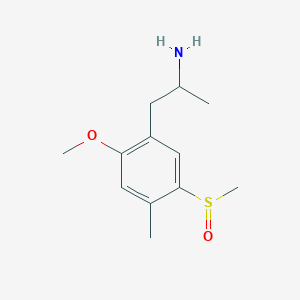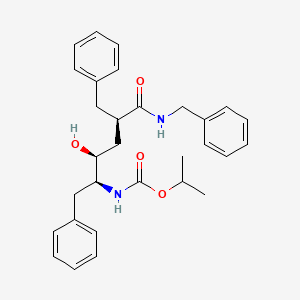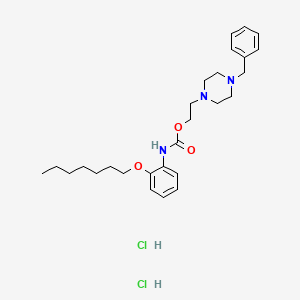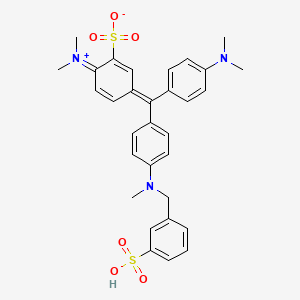
Acetophenone, 2-(2-imidazolin-2-ylthio)-4'-methoxy-3'-nitro-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetophenone, 2-(2-imidazolin-2-ylthio)-4’-methoxy-3’-nitro-, monohydrochloride is a complex organic compound that belongs to the class of substituted acetophenones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetophenone, 2-(2-imidazolin-2-ylthio)-4’-methoxy-3’-nitro-, monohydrochloride typically involves the condensation of 2-imidazoline with a substituted acetophenone derivative. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The process may involve multiple steps, including the formation of intermediate compounds, which are subsequently converted to the final product through further chemical reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated process control systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Acetophenone, 2-(2-imidazolin-2-ylthio)-4’-methoxy-3’-nitro-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The imidazoline ring can be reduced to an imidazole ring.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents such as potassium permanganate for oxidation, and nucleophiles such as sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino-substituted acetophenone derivative, while substitution of the methoxy group can produce various functionalized acetophenone derivatives .
Aplicaciones Científicas De Investigación
Acetophenone, 2-(2-imidazolin-2-ylthio)-4’-methoxy-3’-nitro-, monohydrochloride has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of acetophenone, 2-(2-imidazolin-2-ylthio)-4’-methoxy-3’-nitro-, monohydrochloride involves its interaction with specific molecular targets and pathways. The imidazoline ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components .
Comparación Con Compuestos Similares
Similar Compounds
- Acetophenone, 5-bromo-2-hydroxy-2-(2-imidazolin-2-ylthio)-, monohydrochloride
- Acetophenone, 3’-chloro-4’-methoxy-2-((1-methyl-2-imidazolin-2-yl)thio)-, monohydrochloride
- Acetophenone, 3’-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4’-propoxy-, monohydrochloride
Uniqueness
The unique combination of functional groups in acetophenone, 2-(2-imidazolin-2-ylthio)-4’-methoxy-3’-nitro-, monohydrochloride imparts distinct chemical and biological properties that differentiate it from similar compounds.
Propiedades
Número CAS |
130623-21-1 |
|---|---|
Fórmula molecular |
C12H14ClN3O4S |
Peso molecular |
331.78 g/mol |
Nombre IUPAC |
2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-(4-methoxy-3-nitrophenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C12H13N3O4S.ClH/c1-19-11-3-2-8(6-9(11)15(17)18)10(16)7-20-12-13-4-5-14-12;/h2-3,6H,4-5,7H2,1H3,(H,13,14);1H |
Clave InChI |
HHPJDZVLTSIIQE-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)CSC2=NCCN2)[N+](=O)[O-].Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



